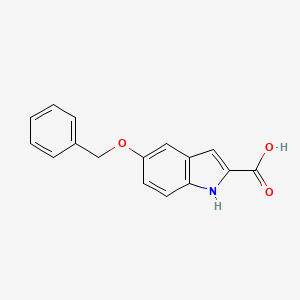

5-(benzyloxy)-1H-indole-2-carboxylic acid

Beschreibung

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry and Drug Discovery

The indole scaffold, an aromatic heterocyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nih.govnih.gov This "privileged structure" is found in a vast number of natural and synthetic compounds with a wide spectrum of biological activities. researchgate.net The versatility of the indole ring allows it to mimic the structure of peptides and bind to a variety of enzymes and receptors, making it a frequent target in drug discovery. nih.govresearchgate.net

Indole derivatives have been successfully developed into drugs for a multitude of conditions. researchgate.net Their therapeutic applications are extensive, covering:

Anticancer agents: Compounds like Vincristine are well-known indole-based anticancer drugs. nih.gov

Anti-inflammatory drugs: Indomethacin is a classic example of an indole-containing non-steroidal anti-inflammatory drug (NSAID). nih.gov

Antiviral treatments: Arbidol, used as an antiviral for influenza, features an indole core. nih.gov

Antimicrobial agents: Numerous indole derivatives have shown potent activity against various bacterial and fungal strains. researchgate.net

Neurological agents: The neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are fundamental indole-based biomolecules, and many drugs targeting the central nervous system, such as antidepressants and antipsychotics, are derived from the indole scaffold. nih.govpharmaguideline.com

The broad utility of indole derivatives stems from the ability to modify the core structure at various positions, significantly altering the compound's biological activity and leading to the discovery of novel drugs with improved efficacy. wisdomlib.org

Historical Context of Indole Scaffold in Bioactive Compounds

The history of the indole scaffold is deeply rooted in the study of natural products. The recognition of the indole nucleus within many alkaloids, the discovery of the essential amino acid tryptophan, and the identification of plant hormones like indole-3-acetic acid spurred extensive research into its chemistry. nih.gov

Historically significant indole-containing compounds include:

Tryptophan: An essential amino acid that is a constituent of most proteins and a precursor for many important metabolites. nih.gov

Serotonin (5-hydroxytryptamine): A crucial neurotransmitter in animals, regulating mood, appetite, and sleep. nih.gov

Melatonin: A hormone involved in regulating the sleep-wake cycle.

Reserpine: An indole alkaloid historically used as an antihypertensive and antipsychotic agent.

These natural discoveries highlighted the profound biological importance of the indole ring and paved the way for synthetic chemists to explore its potential, leading to a vast number of bioactive synthetic products targeting a wide array of diseases.

Significance of the 2-Carboxylic Acid Moiety and 5-Benzyloxy Substitution in Indole Chemistry

The specific substitutions on the indole ring are critical for determining a molecule's biological function. In 5-(benzyloxy)-1H-indole-2-carboxylic acid, the moieties at the C2 and C5 positions are of particular importance.

The 2-carboxylic acid moiety is a key functional group that significantly influences the molecule's properties. It can participate in crucial binding interactions, such as chelation with metal ions in the active sites of enzymes. For instance, research on HIV-1 integrase inhibitors has shown that the indole-2-carboxylic acid scaffold can form a chelating core with two magnesium ions (Mg²⁺) within the enzyme's active site, which is essential for its inhibitory activity. mdpi.comrsc.orgnih.gov Similarly, derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes targeted in tumor immunotherapy. sci-hub.senih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid (Compound 1) | HIV-1 Integrase | 32.37 μM | nih.gov |

| Compound 17a (An indole-2-carboxylic acid derivative) | HIV-1 Integrase | 3.11 μM | rsc.orgnih.gov |

| Compound 9o-1 (A 6-acetamido-indole-2-carboxylic acid derivative) | IDO1 | 1.17 μM | sci-hub.senih.gov |

| Compound 9o-1 (A 6-acetamido-indole-2-carboxylic acid derivative) | TDO | 1.55 μM | sci-hub.senih.gov |

The 5-benzyloxy substitution also plays a vital role. The position of substituents on the indole's benzene ring can greatly affect biological activity. The benzyloxy group, consisting of a benzyl (B1604629) group linked via an ether oxygen, enhances the chemical properties of the indole, making it a versatile intermediate in organic synthesis. cymitquimica.com This group can influence the molecule's lipophilicity and its ability to form interactions within biological targets. nih.gov For example, 5-benzyloxyindole (B140440) is a known building block for compounds targeting serotonin receptors. cymitquimica.com The presence of the benzyloxy group at the C5 position in this compound makes it a valuable precursor for creating a diverse range of potential therapeutic agents targeting diseases from cancer to neurological disorders. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLSAMNMAWXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216621 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-09-1 | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6640-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6640-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylmethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(PHENYLMETHOXY)-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9YQ3S9RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Benzyloxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to the Indole-2-Carboxylic Acid Scaffold

Several classical and modern synthetic strategies have been developed to construct the indole-2-carboxylic acid core. These methods offer versatility in terms of starting materials and tolerance to various substituents, making them adaptable for the synthesis of a wide array of derivatives.

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. wikipedia.orgsciencemadness.org For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly employed as the carbonyl component. sciencemadness.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a chemimpex.comchemimpex.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid |

| Lewis Acids | BF₃, ZnCl₂, AlCl₃ |

Adaptations of the Fischer indole synthesis have been developed to improve yields and expand the scope of the reaction. For instance, the use of microwave irradiation can accelerate the reaction, and solid-phase synthesis techniques have also been employed. The choice of starting materials is crucial; for example, the synthesis of 5-nitroindole-2-carboxylic acid has been achieved through the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization using polyphosphoric acid as a catalyst. google.com

Reissert Indole Synthesis and Modifications

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.orgresearchgate.net The first step is a condensation reaction between the o-nitrotoluene and diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization to form the indole-2-carboxylic acid. wikipedia.org

Various reducing agents can be employed for the cyclization step, with zinc in acetic acid being a common choice. wikipedia.org Other reducing systems include iron powder with acetic acid or sodium dithionite. researchgate.net The Reissert synthesis is particularly useful for preparing indoles with substituents that might not be compatible with the acidic conditions of the Fischer indole synthesis.

A key intermediate in this synthesis is the o-nitrophenylpyruvic acid, which is formed by the hydrolysis of the corresponding ethyl ester. researchgate.net The subsequent reduction of the nitro group to an amine is followed by an intramolecular condensation to form the indole ring.

Leimgruber-Batcho Indole Synthesis and its Evolution

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method that starts from an o-nitrotoluene. The process involves two main steps: the formation of an enamine from the o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). The resulting nitro-substituted enamine is then reductively cyclized to afford the indole.

This method is known for its mild reaction conditions and high yields. orgsyn.org The reductive cyclization of the enamine intermediate can be achieved using various reducing agents, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. orgsyn.org The Leimgruber-Batcho synthesis is particularly advantageous as many substituted o-nitrotoluenes are commercially available or readily prepared.

Madelung Indole Synthesis

The Madelung indole synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. This reaction is typically used for the preparation of indoles that are not easily accessible through other methods, particularly 2-alkynylindoles.

The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group by the strong base. The resulting carbanion then attacks the amide carbonyl group, leading to a cyclized intermediate that, after a hydrolysis step, eliminates water to form the indole ring. The vigorous reaction conditions, often requiring temperatures between 200-400 °C, can limit the scope of this method.

Synthesis from Nitroarenes: Classical and Modern Approaches

The synthesis of indoles from nitroarenes is a common theme in several of the aforementioned methods, including the Reissert and Leimgruber-Batcho syntheses. These methods rely on the reduction of a nitro group to an amine, which then participates in a cyclization reaction.

Modern approaches have focused on developing milder and more efficient reduction and cyclization conditions. For example, catalytic hydrogenation using palladium on carbon is a widely used method for the reduction of nitro groups. Other modern reagents and techniques, such as transfer hydrogenation, have also been employed to effect this transformation under milder conditions. The intramolecular cyclization of an in situ-generated amine onto a suitable carbonyl or equivalent functional group is a key step in these syntheses.

Specific Synthesis of 5-(Benzyloxy)-1H-Indole-2-Carboxylic Acid

The synthesis of this compound is a multi-step process that often utilizes the foundational indole synthesis methodologies with appropriately substituted starting materials. This compound serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. chemimpex.com

A common strategy for the synthesis of this compound involves the protection of a hydroxyl group as a benzyl (B1604629) ether. For instance, the synthesis can start from a precursor such as 5-hydroxy-1H-indole-2-carboxylic acid. The hydroxyl group at the 5-position can be protected with a benzyl group using benzyl chloride in the presence of a base.

Alternatively, the benzyloxy group can be introduced at an earlier stage of the synthesis. For example, a Reissert synthesis could be adapted starting from 4-benzyloxy-2-nitrotoluene. This starting material would be condensed with diethyl oxalate, followed by reductive cyclization to yield this compound.

Another viable route is through the Leimgruber-Batcho synthesis. Starting with 4-benzyloxy-2-nitrotoluene, reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine would yield the corresponding enamine. Subsequent reductive cyclization would then afford 5-benzyloxyindole (B140440), which could then be carboxylated at the 2-position. A related procedure for the synthesis of 4-benzyloxyindole (B23222) has been described in detail, which involves the reaction of 6-benzyloxy-2-nitrotoluene with DMF-DMA and pyrrolidine, followed by reduction with Raney nickel and hydrazine. orgsyn.org This highlights the feasibility of applying this methodology to the synthesis of the 5-benzyloxy isomer.

The synthesis can also proceed through the corresponding ester, ethyl 5-(benzyloxy)indole-2-carboxylate, which can be prepared and subsequently hydrolyzed to the carboxylic acid. chemimpex.com This ester intermediate is a key compound in medicinal chemistry for the synthesis of various indole derivatives. chemimpex.com

| Precursor Compound | Synthetic Route | Key Reagents |

| 5-Hydroxy-1H-indole-2-carboxylic acid | Benzyl protection | Benzyl chloride, Base |

| 4-Benzyloxy-2-nitrotoluene | Reissert Synthesis | Diethyl oxalate, K-ethoxide, Reducing agent (e.g., Zn/AcOH) |

| 4-Benzyloxy-2-nitrotoluene | Leimgruber-Batcho Synthesis | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Ra-Ni/N₂H₄) |

| Ethyl 5-(benzyloxy)indole-2-carboxylate | Hydrolysis | Base (e.g., NaOH) or Acid |

Conversion from 5-(benzyloxy)-1H-indole-2-carbonyl chloride

A straightforward and traditional method for the preparation of this compound involves the hydrolysis of its corresponding acid chloride, 5-(benzyloxy)-1H-indole-2-carbonyl chloride. This reaction is a standard procedure in organic synthesis for converting an acyl chloride to a carboxylic acid. The high reactivity of the acyl chloride functional group allows for a facile reaction with water, often in the presence of a base to neutralize the hydrochloric acid byproduct. The simplicity and typically high yield of this conversion make it a common final step in a multi-step synthesis.

Strategies for Introducing the Benzyloxy Group at the 5-Position

The introduction of a benzyloxy group at the 5-position of the indole ring is a key strategic consideration in the synthesis of the target molecule and its derivatives. A common approach begins with a precursor that already contains a hydroxyl group at the 5-position, namely a 5-hydroxyindole (B134679) derivative. The hydroxyl group can then be converted to a benzyloxy group via a Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride).

Alternatively, the Nenitzescu indole synthesis provides a direct route to 5-hydroxyindole derivatives, which can then be benzylated. wikipedia.orgsynarchive.comresearchgate.net This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comresearchgate.net The resulting 5-hydroxyindole can then undergo the Williamson ether synthesis as described above. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

For direct functionalization of the indole C5 position, modern methods such as regioselective C-H iodination have been developed. rsc.org This approach can provide a handle for further cross-coupling reactions to introduce the desired benzyloxy group, although this is a more complex and less direct strategy than starting with a 5-hydroxyindole.

Emerging and Sustainable Synthesis Techniques for Indole Derivatives

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods for the construction of complex molecules like indole derivatives. These emerging techniques offer significant advantages over traditional methods in terms of reaction conditions, waste generation, and catalytic efficiency.

Transition metal catalysis has become an indispensable tool for the synthesis of indoles. researchgate.nettandfonline.commdpi.comresearchgate.net Catalysts based on palladium, copper, rhodium, and iron have been extensively used to facilitate the formation of the indole core through various C-C and C-N bond-forming reactions. researchgate.nettandfonline.commdpi.com For instance, palladium-catalyzed reactions, such as the Sonogashira coupling of 2-haloanilines with terminal alkynes followed by cyclization, are powerful methods for constructing the indole ring system. mdpi.com These methods often exhibit high functional group tolerance and allow for the synthesis of a wide range of substituted indoles. researchgate.netresearchgate.net The development of novel catalysts and ligands continues to improve the efficiency and scope of these transformations. thieme-connect.com

Table 1: Examples of Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium/Copper | Sonogashira coupling/cyclization | High efficiency, good functional group tolerance |

| Rhodium(III) | C-H activation/annulation | High regioselectivity, atom economy |

| Copper | Ullmann-type C-N coupling | Readily available catalyst, versatile |

Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis and modification of indole derivatives, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itsioc-journal.cnrsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds. While the C2 and C3 positions of the indole ring are inherently more reactive, significant progress has been made in developing methods for the site-selective functionalization of the less reactive C4-C7 positions on the benzene (B151609) ring. chim.itnih.govresearchgate.net

Directing groups are often employed to achieve regioselectivity, guiding the metal catalyst to a specific C-H bond. nih.govresearchgate.netlookchem.com For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. researchgate.netlookchem.comresearchgate.net Silver-catalyzed C5-H selenylation of indoles has also been reported, demonstrating the feasibility of functionalizing this specific position. acs.org These strategies provide a powerful toolkit for the late-stage functionalization of complex indole-containing molecules.

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign methods for indole synthesis. tandfonline.comrsc.orgbenthamdirect.comresearchgate.net This includes the use of greener solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalyst-free or metal-free reaction conditions. tandfonline.comrsc.orgbenthamdirect.comtandfonline.com

Multicomponent reactions (MCRs) are another key aspect of green chemistry, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and improving efficiency. rsc.orgrsc.org The development of sustainable MCRs for indole synthesis, often performed in environmentally friendly solvents like ethanol, represents a significant step towards more sustainable chemical manufacturing. rsc.orgrsc.org

Table 2: Green Chemistry Metrics for a Sustainable Indole Synthesis

| Metric | Description | Goal |

|---|---|---|

| Atom Economy | Percentage of reactants incorporated into the final product | Maximize |

| E-Factor | Mass ratio of waste to desired product | Minimize |

| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the final product | Minimize |

Flow chemistry, or continuous flow synthesis, is a modern manufacturing technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. nih.govmdpi.comresearchgate.net The synthesis of indole derivatives has been successfully adapted to flow chemistry systems. nih.govnih.govucsb.edu

For example, the Fischer indole synthesis, a classic method for preparing indoles, has been efficiently performed under continuous flow conditions, significantly reducing reaction times and improving yields. mdpi.comresearchgate.net Multistep syntheses of complex indole-containing heterocycles have also been achieved in a single, uninterrupted flow sequence without the need for isolating intermediates. nih.govbeilstein-journals.org This approach is particularly attractive for the large-scale production of pharmaceutically relevant indole derivatives, offering a safer, more efficient, and more consistent manufacturing process. nih.govuc.pt

Derivatization Strategies of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key strategies involve altering the carboxyl group, functionalizing the indole nitrogen, and introducing various substituents onto the aromatic rings.

Modifications at the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid group at the C-2 position is a primary target for derivatization, commonly through esterification and amidation reactions.

Esterification: This process converts the carboxylic acid into an ester. A common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is reversible and often requires removing water as it forms to drive the equilibrium towards the product. masterorganicchemistry.comyoutube.com Another approach involves an SN2 reaction where a carboxylate salt reacts with a primary alkyl halide. youtube.com These methods allow for the introduction of a wide variety of alkyl and aryl groups, which can influence the compound's solubility, stability, and biological activity.

Amidation: The formation of amides from the carboxylic acid is another key derivatization strategy. This can be achieved by reacting the carboxylic acid with an amine using a coupling agent. lookchemmall.comresearchgate.net A variety of coupling agents can be employed, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). nih.gov For instance, the amidation of indole-2-carboxylic acid derivatives has been successfully carried out with various amines, leading to compounds with potential antioxidant and antimicrobial properties. fabad.org.tr The choice of amine allows for the introduction of diverse functionalities, which can significantly impact the pharmacological profile of the resulting derivative.

| Reaction Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating, often with water removal | masterorganicchemistry.comyoutube.com |

| SN2 Esterification | Carboxylate, Primary Alkyl Halide | - | youtube.com |

| Amidation | Amine, Coupling Agent (e.g., EDAC, HATU/DIPEA) | - | nih.govnih.gov |

Functionalization of the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is another key site for modification. Alkylation is a common strategy, where an alkyl group is introduced onto the nitrogen. This is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. For example, N-substituted indole carboxylates can be prepared by reacting the parent indole with an appropriate alkyl halide and potassium carbonate in DMF. This modification can influence the electronic properties of the indole ring and provide a point for further functionalization.

Substitution Pattern Exploration on the Benzene Ring (e.g., C-6, C-7)

Modifying the benzene ring of the indole nucleus, particularly at the C-6 and C-7 positions, can significantly impact the biological activity of the resulting compounds. Introduction of various substituents, such as halogens, can be achieved through electrophilic aromatic substitution reactions. For instance, the synthesis of 6-bromoindole-2-carboxylic acid derivatives has been explored for the development of novel inhibitors. nih.gov Furthermore, radical-induced cyclization at the C-7 position has been investigated to create new classes of compounds with potential therapeutic applications. mdpi.com

Introduction of Functional Groups at C-3 of the Indole Ring

The C-3 position of the indole ring is nucleophilic and can be functionalized through various reactions. For example, formylation of the indole ring at the C-3 position can be achieved using reagents like phosphorus oxychloride and DMF. nih.gov This introduces a reactive aldehyde group that can serve as a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

| Position | Modification Type | Example Reagents/Conditions | Reference |

|---|---|---|---|

| C-2 Carboxyl Group | Esterification | Alcohol, H₂SO₄ | masterorganicchemistry.comyoutube.com |

| C-2 Carboxyl Group | Amidation | Amine, EDAC | nih.gov |

| N-1 Indole Nitrogen | Alkylation | Alkyl halide, K₂CO₃, DMF | mdpi.com |

| C-6 Benzene Ring | Bromination | - | nih.gov |

| C-7 Benzene Ring | Radical Cyclization | - | mdpi.com |

| C-3 Indole Ring | Formylation | POCl₃, DMF | nih.gov |

Structure Activity Relationship Sar Studies of 5 Benzyloxy 1h Indole 2 Carboxylic Acid Derivatives

Impact of the 2-Carboxyl Group on Biological Activity

The carboxylic acid moiety at the C-2 position of the indole (B1671886) scaffold is a critical pharmacophore in many biologically active derivatives. Its role is often central to the molecule's ability to bind to the active site of target enzymes. Research has repeatedly demonstrated that this group is essential for inhibitory activity, primarily through its ability to form key hydrogen bonds or chelate metal ions.

In studies of indole-2-carboxylic acid derivatives as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), the 2-carboxyl group was found to be indispensable. sci-hub.se Attempts to improve drug-like properties by replacing the carboxyl group with other functionalities invariably led to a significant loss of biological activity. sci-hub.se This highlights the specific and crucial interactions facilitated by the carboxylate.

Similarly, in the context of HIV-1 integrase inhibitors, the indole core and the C-2 carboxyl group work in concert to chelate the two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov This chelation is a cornerstone of the mechanism of action for many integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Esterification of the carboxyl group, which blocks its ability to chelate metal ions, typically results in a dramatic decrease or complete loss of inhibitory activity. nih.gov

| Compound | Substitution at C-2 | Inhibitory Activity |

|---|---|---|

| Parent Compound | -COOH | Active |

| Analog 14a | -CH3 (Methyl) | Inactive sci-hub.se |

| Analog 14b | -H (Removed) | Inactive sci-hub.se |

| Analog 14c | -CH2OH (Hydroxymethyl) | Inactive sci-hub.se |

| Analog 14f | -CN (Cyano) | Inactive sci-hub.se |

Role of the 5-Benzyloxy Moiety in Biological Interactions

The substituent at the C-5 position of the indole ring plays a significant role in modulating the compound's potency and its interaction with target biomolecules. An adequate substituent at this position can enhance DNA binding, facilitate interactions within hydrophobic pockets of a target protein, and ultimately accelerate the rate of biological action, such as DNA alkylation in the case of cytotoxic agents. nih.gov

Influence of Substitutions on the Indole Core on Target Binding and Potency

The C-3 position of the indole core is a common site for structural modification aimed at enhancing biological activity. Substituents at this position can project into and engage with hydrophobic regions of a target's binding site, thereby increasing affinity and potency. mdpi.comnih.gov

In the development of HIV-1 integrase inhibitors, introducing a long-chain substituent at the C-3 position of the indole-2-carboxylic acid scaffold has proven to be a successful strategy. mdpi.comnih.gov These modifications can improve the interaction with a hydrophobic cavity near the integrase active site. For instance, the introduction of a p-trifluorophenyl or o-fluorophenyl group at C-3 led to a significant 5.3-fold and 6.5-fold improvement in activity, respectively. mdpi.com This demonstrates that C-3 substituents can form productive hydrophobic and/or allosteric interactions that stabilize the binding of the inhibitor. mdpi.comnih.gov

| Compound | Substitution at C-3 | Integrase Inhibition (IC50) |

|---|---|---|

| 1 | -H | 32.37 µM nih.gov |

| 15 | Long-chain p-trifluorophenyl | ~6.1 µM (5.3x improvement) mdpi.com |

| 18 | Long-chain o-fluorophenyl | ~5.0 µM (6.5x improvement) mdpi.com |

Modifications to the benzene (B151609) portion of the indole core, specifically at the C-6 and C-7 positions, can also profoundly impact biological activity and selectivity. These positions are often solvent-exposed or can be tailored to form specific interactions with the target protein or associated molecules like DNA.

For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the addition of halogenated anilines at the C-6 position markedly improved the inhibitory effect. mdpi.com This enhancement is attributed to the formation of π-π stacking interactions between the C-6 substituent and the viral DNA, which is part of the integrase-DNA complex. mdpi.comnih.gov For example, compound 17a, which features a C-6 halogenated benzene ring, showed a nearly 10.4-fold increase in activity compared to the unsubstituted parent compound. nih.gov

Functionalization at the C-7 position has also been explored to generate novel analogs. The development of synthetic strategies that allow for site-selective C-H functionalization of the indole benzene core has opened up new avenues for creating derivatives with unique substitution patterns at C-6 and C-7, further expanding the possibilities for SAR exploration. nih.gov

Conformational Analysis and its Relation to SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis, through methods like X-ray crystallography and computational modeling, reveals how substituents influence the molecule's shape and its ability to adopt a bioactive conformation upon binding to a target.

While specific conformational studies on 5-(benzyloxy)-1H-indole-2-carboxylic acid are not extensively detailed in the provided literature, analysis of closely related structures like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides valuable insights. mdpi.com X-ray diffraction studies of MI2CA reveal that in the crystalline state, molecules form cyclic dimers through strong, double O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com Furthermore, the spatial arrangement is influenced by other intermolecular forces, including N-H···O interactions between the indole nitrogen and an oxygen atom of either the carboxylic or methoxy (B1213986) group of an adjacent molecule. mdpi.com

This tendency to form specific, hydrogen-bonded dimers is a key conformational feature. It suggests that the core scaffold has a defined geometry and a strong capacity for hydrogen bonding, which is consistent with the observed importance of the 2-carboxyl group in binding to enzyme active sites. The orientation of the C-5 substituent (benzyloxy in this case) relative to the planar indole ring system would be a critical factor in determining how the molecule fits into a binding pocket and avoids steric clashes, thereby directly impacting the SAR.

Mechanistic Investigations of Biological Activities

Mechanisms of Action in Anticancer Research

Derivatives of 1H-indole-2-carboxylic acid have been a subject of interest in oncology due to their demonstrated biological activities. ontosight.ai The core structure of these compounds serves as a scaffold for designing molecules that can interfere with various processes crucial for cancer cell survival and proliferation. The mechanisms of action are diverse, ranging from the direct induction of cell death to the inhibition of specific enzymes and proteins that are critical for tumor progression.

A primary mechanism by which indole-2-carboxylic acid derivatives exhibit anticancer effects is through the inhibition of tumor cell proliferation and the induction of apoptosis, or programmed cell death. nih.gov A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as a new class of potent apoptosis inducers. nih.gov

Research has shown that certain derivatives can arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. nih.gov One of the proposed primary mechanisms for these compounds is the inhibition of tubulin polymerization. nih.gov Furthermore, other indole-2-carboxylic acids have been found to induce the hallmarks of apoptosis in cancer cell lines that are dependent on the anti-apoptotic protein MCL-1. researchgate.net This is achieved through the release of cytochrome c into the cytosol and the subsequent activation of caspases, which are key executioners of the apoptotic process. researchgate.net

The modulation of estrogen metabolism is a significant chemopreventive strategy for hormone-dependent cancers, such as certain types of breast cancer. While direct studies on 5-(benzyloxy)-1H-indole-2-carboxylic acid are limited in this context, the relevance of related indole (B1671886) compounds, such as indole-3-carbinol (B1674136) (I3C), provides a strong mechanistic precedent. Dietary indoles found in cruciferous vegetables are known to induce cytochrome P450 enzymes. nih.gov

Indole-3-carbinol, in particular, has been shown to significantly increase the 2-hydroxylation of estradiol (B170435), a metabolic pathway that is generally considered to produce less estrogenic metabolites. nih.gov In a study involving human subjects, daily administration of I3C led to a substantial increase in the extent of estradiol 2-hydroxylation, shifting the balance of estrogen metabolism. nih.gov This suggests that indole compounds can play a role in mitigating the risk of estrogen-dependent diseases by altering hormonal metabolic pathways. nih.govnih.gov Studies indicate that I3C acts as a negative regulator of estrogen, causing growth arrest and increasing apoptosis in estrogen-sensitive cancer cells. nih.gov

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. Bruton's tyrosine kinase (BTK), a member of the Tec family of protein kinases, is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. nih.govmdpi.com

The development of BTK inhibitors has become an important area of cancer research. nih.gov Notably, medicinal chemistry efforts have led to the design and synthesis of novel BTK inhibitors that incorporate a carboxylic acid moiety, which interacts with the ribose pocket of the ATP-binding site. nih.gov While specific inhibitory activity of this compound against BTK or other kinases like CK2 and CDK is not extensively documented, the presence of the indole-2-carboxylic acid scaffold represents a structural motif that has been explored for kinase inhibition.

The 14-3-3 family of proteins are key signaling regulators that are often overexpressed in cancer, where they contribute to drug resistance and are associated with a poor prognosis. nih.gov This makes them an attractive target for the development of new anticancer agents. Recently, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized specifically to target the 14-3-3η isoform for the treatment of liver cancer. nih.gov

Through structural optimization, a lead compound, designated C11, was identified. This compound demonstrated a significant affinity for the 14-3-3η protein and exhibited potent inhibitory activity against a panel of human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells, contributing to its anti-proliferative effects. nih.gov

| Cell Line | Description | Noted Activity |

|---|---|---|

| Bel-7402 | Human Hepatocellular Carcinoma | Inhibited |

| SMMC-7721 | Human Hepatocellular Carcinoma | Inhibited |

| SNU-387 | Human Hepatocellular Carcinoma | Inhibited |

| Hep G2 | Human Hepatocellular Carcinoma | Inhibited |

| Hep 3B | Human Hepatocellular Carcinoma | Inhibited |

| Bel-7402/5-Fu | Chemotherapy-Resistant Hepatocellular Carcinoma | Inhibited |

Enzymes that modify chromatin structure and DNA topology, such as histone deacetylases (HDACs) and DNA topoisomerases, are vital for gene regulation and are established targets in cancer therapy. Carboxylic acid derivatives have been explored as potent inhibitors of HDACs. sigmaaldrich.com HDACs play a key role in regulating gene transcription, and their inhibition can lead to the re-expression of tumor suppressor genes. nih.gov

Furthermore, research has indicated a direct in vivo association and functional coupling between HDACs (specifically HDAC1 and HDAC2) and DNA topoisomerase II. nih.gov This interaction suggests a coordinated mechanism for regulating chromatin structure and gene expression. While the direct effect of this compound on these specific enzymes is an area for further investigation, the presence of the carboxylic acid functional group within its structure aligns with molecular features known to be important for HDAC inhibition. sigmaaldrich.com

Cancer progression is characterized by a deregulation of cell death pathways, allowing tumor cells to evade normal homeostatic controls. The three main types of regulated cell death are apoptosis, autophagy, and necrosis. nih.gov Apoptosis is a well-defined form of programmed cell death executed by caspases. musculoskeletalkey.com Autophagy is a cellular recycling process that can either promote survival or lead to cell death, while necrosis has traditionally been viewed as unregulated cell death but is now known to also occur in a programmed manner. nih.govnih.gov

The regulation of these pathways is intricately connected. For instance, anti-apoptotic proteins of the Bcl-2 family can inhibit not only apoptosis but also autophagy by binding to the key autophagy protein Beclin 1. nih.gov As discussed previously, derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis. nih.govresearchgate.net This is a key mechanism of their anticancer activity, directly engaging the cellular machinery to eliminate malignant cells. The ability of these compounds to trigger caspase activation and overcome the resistance conferred by anti-apoptotic proteins like MCL-1 highlights their therapeutic potential in targeting fundamental cell survival pathways. researchgate.net

Mechanisms of Action in Antiviral Research

The antiviral activity of this compound and its derivatives is notably centered on the inhibition of HIV-1 integrase, a critical enzyme for viral replication. nih.gov This enzyme facilitates the insertion of viral DNA into the host cell's genome, a process essential for the establishment of a persistent infection. nih.gov The inhibitory mechanism of indole-2-carboxylic acid derivatives is multifaceted, primarily involving the chelation of divalent metal ions within the enzyme's active site and favorable π-stacking interactions. nih.gov

The core structure, comprising the indole ring and the C2-carboxylic acid group, is crucial for its function. This part of the molecule acts as a metal-chelating pharmacophore. The active site of HIV-1 integrase contains two magnesium ions (Mg²⁺) that are essential for its catalytic activity. The indole-2-carboxylic acid scaffold positions itself to form a strong metal-chelating cluster with these two Mg²⁺ ions, effectively inactivating the enzyme and halting the DNA strand transfer process. nih.gov

In addition to metal chelation, π-π stacking interactions play a significant role in the binding affinity and inhibitory potency of these compounds. While the primary role of the benzyloxy group at the C5 position has not been exclusively detailed in the context of π-stacking with viral DNA, it is a key structural feature. In related derivatives, substituted phenyl groups have been shown to form π-π stacking interactions with the nucleobases of the viral DNA, such as deoxycytidine (dC20), thereby enhancing the binding force with the integrase-DNA complex. nih.gov The benzyl (B1604629) group of the 5-(benzyloxy) substituent provides an additional aromatic ring system that can potentially engage in these vital π-stacking interactions within the hydrophobic pockets of the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

Mechanisms of Action in Antimicrobial and Antifungal Research

While direct studies on this compound are limited in the context of antimicrobial and antifungal mechanisms, research on closely related structural isomers, such as 7-benzyloxyindole (B21248), provides significant insights into the potential activities of this class of compounds. The benzyloxy group has been identified as a key moiety for the antivirulence activity of indole derivatives. nih.gov

The opportunistic fungal pathogen Candida albicans is known for its ability to form biofilms, which are complex communities of cells that adhere to surfaces and are encased in a protective extracellular matrix. This biofilm formation, along with the transition from yeast-like cells to filamentous hyphae, is a critical virulence factor, contributing to the pathogen's resistance to antifungal agents. nih.gov

Studies on 7-benzyloxyindole have demonstrated its efficacy in inhibiting both biofilm and hyphal formation in C. albicans. nih.gov This inhibitory action is significant as it does not necessarily kill the planktonic (free-floating) cells but rather interferes with the pathogen's ability to establish a resilient, drug-resistant colony. The benzyloxy group on the indole ring is considered essential for this antibiofilm activity. nih.gov For instance, 7-benzyloxyindole has been shown to significantly reduce C. albicans biofilm formation at various concentrations. nih.gov

| Concentration (mM) | Biofilm Inhibition (%) |

|---|---|

| 0.02 | 63 |

| 0.05 | 81 |

| 0.1 | 94 |

The inhibition of biofilm and hyphal development is often linked to the downregulation of specific virulence-related genes. In C. albicans, transcriptomic analysis has revealed that treatment with 7-benzyloxyindole leads to the reduced expression of several genes crucial for hyphal growth and biofilm formation. nih.gov These include ALS3 (Agglutinin-Like Sequence 3), ECE1 (Extent of Cell Elongation 1), HWP1 (Hyphal Wall Protein 1), and RBT1 (Repressed by Tup1). nih.gov By suppressing the expression of these genes, the compound effectively hinders the morphological transition and adhesion processes necessary for establishing an infection.

Similarly, in the bacterium Staphylococcus aureus, 7-benzyloxyindole has been shown to repress the expression of several virulence genes, including those for α-hemolysin (hla), enterotoxin B (seb), and certain proteases (splA and sspA). researchgate.netnih.gov This demonstrates a broader anti-virulence mechanism of benzyloxy-substituted indoles that extends beyond fungal pathogens.

Mechanisms of Action in Immunomodulatory Research

In the field of cancer immunotherapy, the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) have emerged as important therapeutic targets. nih.govsci-hub.seekb.eg Both enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govsci-hub.se In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. This process suppresses the activity of immune cells, such as T cells and natural killer cells, allowing cancer cells to evade the host's immune response. nih.gov

While the selective inhibition of IDO1 has been explored, it is thought that the compensatory activation of TDO may limit the therapeutic efficacy of IDO1-specific inhibitors. sci-hub.se This has led to the development of dual inhibitors that target both enzymes simultaneously. The indole-2-carboxylic acid scaffold, which is the core structure of this compound, has been identified as a promising framework for the design of such dual inhibitors. nih.govsci-hub.se

Research into a series of indole-2-carboxylic acid derivatives has demonstrated their potential as potent dual inhibitors of both IDO1 and TDO. nih.govsci-hub.se For example, certain 6-acetamido-indole-2-carboxylic acid derivatives have shown inhibitory activity against both enzymes in the low micromolar range. nih.govsci-hub.se

| Enzyme | IC₅₀ (μM) |

|---|---|

| IDO1 | 1.17 |

| TDO | 1.55 |

Molecular docking studies suggest that these compounds bind within the active sites of both IDO1 and TDO, providing a basis for their dual inhibitory activity. nih.gov The development of such dual inhibitors represents a promising strategy in cancer immunotherapy. ekb.egnih.gov

Mechanisms of Action in Neurological and Neurodegenerative Research

The therapeutic potential of this compound and related indole scaffolds in the context of neurological and neurodegenerative disorders is underpinned by their diverse interactions with key central nervous system targets. Mechanistic studies have revealed engagement with ionotropic and G-protein coupled receptors, highlighting a complex pharmacological profile.

The N-methyl-D-aspartate (NMDA) receptor is a critical component in excitatory synaptic transmission, and its dysregulation is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy. nih.gov The NMDA receptor's function is uniquely modulated by the co-agonist glycine (B1666218), which binds to an allosteric site to potentiate the receptor's response to glutamate (B1630785). nih.gov

Derivatives of indole-2-carboxylic acid have been identified as specific and competitive antagonists at this glycine binding site. nih.govresearchgate.net Research has demonstrated that indole-2-carboxylic acid (I2CA) can competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov In environments with low glycine concentrations, I2CA has been shown to completely block the NMDA response, which suggests that glutamate binding alone is insufficient to activate the ion channel. nih.gov

Structure-activity relationship studies on a series of indole-2-carboxylate (B1230498) derivatives have further elucidated the requirements for high-affinity binding to the glycine modulatory site. Using radioligand binding assays with [3H]glycine, researchers found that compounds with the highest affinity (Ki < 1 µM) typically featured a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring. researchgate.net Functional assessments confirmed that these compounds act as NMDA receptor antagonists. researchgate.net Electrophysiological studies on rat cortex mRNA-injected Xenopus oocytes showed that these derivatives inhibited NMDA receptor activity in a manner that was noncompetitive with NMDA but produced a parallel rightward shift in the glycine dose-response curve, providing further evidence of competitive antagonism at the glycine site. researchgate.net

| Compound Class | Receptor Target | Site of Action | Mechanism of Action | Key Structural Features for High Affinity |

| Indole-2-carboxylate derivatives | NMDA Receptor | Glycine Modulatory Site | Competitive Antagonist | Chloro group at C-6; Polar group at C-3 researchgate.net |

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant therapeutic target. nih.govmdpi.com The indole-2-carboxamide scaffold, which is structurally related to this compound, has been established as a viable template for developing allosteric modulators of the CB1 receptor. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed that the indole ring itself is important for maintaining a high binding affinity to the allosteric site on the CB1 receptor. nih.gov However, the substituents at the C3 position of the indole ring have a significant impact on the ligand's allostery—its ability to modulate the binding or efficacy of the primary (orthosteric) ligand. nih.gov For instance, the prototypical allosteric modulator ORG27569, an indole-2-carboxamide, demonstrates this activity. nih.gov Modifications to the amide portion of these molecules can be made without significantly reducing the allosteric modulatory activity. mdpi.com This suggests that while the core indole structure anchors the ligand, specific substitutions fine-tune its functional effect on the receptor.

Allosteric modulation represents a sophisticated approach to influencing GPCR function. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site). nih.gov This binding event induces a conformational change in the receptor, which in turn can modify the affinity or signaling efficacy of the orthosteric ligand. nih.govresearchgate.net This mechanism offers potential therapeutic advantages, including greater subtype selectivity and a "ceiling effect" that can improve safety margins.

Indole-2-carboxamides serve as a key example of this mechanism, specifically in their action on the CB1 receptor, which is a Class A GPCR. nih.govmdpi.com These compounds can act as both positive and negative allosteric modulators, depending on the specific signaling pathway being measured. mdpi.com For example, the modulator ORG27569 can enhance the binding of an orthosteric agonist while simultaneously decreasing G-protein coupling activity, demonstrating signaling-pathway-selective modulation. nih.gov This ability to engender "biased agonism" or "functional selectivity" allows for the fine-tuning of cellular responses, potentially separating therapeutic effects from unwanted side effects. nih.govmdpi.com The development of allosteric modulators for GPCRs is a promising avenue for drug discovery, particularly for complex targets within the central nervous system. nih.govresearchgate.net

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. researchgate.net It is a well-established target for a range of therapeutic agents, including benzodiazepines, which bind to an allosteric site on the receptor to enhance the effect of GABA. researchgate.net

Recent research has identified a new class of indole-based scaffolds as modulators of the GABAA receptor. researchgate.netnih.gov Specifically, a series of indole-2-carboxylic acid derivatives have been shown to act as GABAA modulators. nih.gov Structure-activity relationship studies revealed that compounds featuring a carboxylic acid group on the indole ring and a chlorine atom at the 5-position exerted the highest degree of modulation. researchgate.net In contrast, the corresponding indole esters were found to be inactive. researchgate.net This highlights the critical role of the carboxylic acid moiety for activity at this receptor. One such compound, (E)-3-((4-bromophenyl)diazenyl)-5-chloro-1H-indole-2-carboxylic acid (MTI163), was synthesized and confirmed as a modulator. nih.gov The flexible geometry of these indole derivatives is thought to allow for a distinct spatial interaction within the binding site compared to other classes of modulators. researchgate.net

| Compound Scaffold | Receptor Target | Key Structural Features for Activity | Resulting Activity |

| Indole-2-carboxylic acid derivatives | GABAA Receptor | Carboxylic acid at C-2; Chloro group at C-5 | Allosteric Modulation researchgate.net |

| Indole-2-carboxylate esters | GABAA Receptor | Ester at C-2 | Inactive researchgate.net |

Mechanisms of Action in Metabolic and Other Therapeutic Areas

Beyond its neurological activities, the indole scaffold is also implicated in metabolic regulation, particularly in pathways relevant to diabetes mellitus.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under the hyperglycemic conditions of diabetes mellitus, the increased flux through this pathway leads to the accumulation of intracellular sorbitol, contributing to osmotic stress and the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors (ARIs) are pursued as a therapeutic strategy to mitigate these complications.

A compound structurally similar to the subject of this article, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has been identified as an efficient inhibitor of aldose reductase. mdpi.com Studies have characterized its inhibitory activity, revealing IC50 values in the submicromolar to low micromolar range for both rat and human forms of the enzyme. mdpi.com This compound also demonstrated significant selectivity (approximately 50-fold) for aldose reductase over the closely related aldehyde reductase. mdpi.com In experiments using isolated rat lenses, the compound effectively inhibited the accumulation of sorbitol in a concentration-dependent manner. mdpi.com These findings suggest that the 5-benzyloxy-indole scaffold is a promising framework for the development of potent and selective aldose reductase inhibitors for the potential management of diabetic complications.

| Compound | Target Enzyme | IC50 (Rat Aldose Reductase) | IC50 (Human Aldose Reductase) | Selectivity vs. Aldehyde Reductase |

| [5-(benzyloxy)-1H-indol-1-yl]acetic acid | Aldose Reductase | Submicromolar Range | Low Micromolar Range | ~50-fold mdpi.com |

PPARγ Ligand Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitivity, and inflammation. While various synthetic and natural compounds have been identified as PPARγ ligands, there is a lack of specific research demonstrating or detailing the interaction of this compound with the PPARγ receptor. Consequently, no data is available to populate a table on its binding affinity, activation, or downstream effects on PPARγ target genes.

Antioxidant Properties

Indole-containing compounds are known for their potential antioxidant activities, often attributed to their ability to donate a hydrogen atom from the indole nitrogen. However, specific studies quantifying the antioxidant capacity of this compound through standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging are not documented. Therefore, a data table detailing its antioxidant efficacy cannot be provided at this time.

Anti-inflammatory Effects

The anti-inflammatory potential of many indole derivatives has been established, often linked to the inhibition of pro-inflammatory enzymes and cytokines. For this compound, however, there is a paucity of research investigating its specific effects on inflammatory pathways. Studies detailing its impact on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines like TNF-α and IL-6 are absent from the available literature.

Antihypertensive Properties

While some indole derivatives have been explored for their cardiovascular effects, including potential antihypertensive activity, there are no specific studies that have investigated the effects of this compound on blood pressure regulation. Mechanistic studies, for instance, on its potential role as an ACE inhibitor or a vasodilator, have not been reported.

RORγ Agonist Activity in Antitumor Immunity

Retinoid-related orphan receptor gamma (RORγ) is a key transcription factor in the development of Th17 cells and is a target in cancer immunotherapy. The potential for this compound to act as a RORγ agonist and modulate anti-tumor immune responses has not been the subject of published research. As such, there is no data on its ability to bind to or activate RORγ and influence the expression of its target genes.

Computational and Structural Biology Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 5-(benzyloxy)-1H-indole-2-carboxylic acid, to the active site of a target protein.

Studies on related indole-2-carboxylic acid derivatives have demonstrated the utility of this approach. For instance, derivatives have been docked against various protein targets to explore their potential as therapeutic agents. N-(Benzyloxy)-1H-Indole-2-Carboxamides, which share a core structure with the subject compound, were evaluated for their antifungal activity through docking studies with ornithine decarboxylase (PDB ID: 7ODC). ijaresm.com Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives were assessed as potential inhibitors of the VEGFR-2 tyrosine kinase domain. d-nb.info Other research has targeted the EGFR tyrosine kinase with different 5-bromoindole-2-carboxylic acid derivatives. nih.gov

The general process of a molecular docking study for a this compound derivative would involve:

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site, scoring each based on a defined scoring function that estimates binding affinity (e.g., in kcal/mol).

Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are examined to understand the basis of binding. d-nb.info

The insights gained from such simulations can predict whether a derivative is likely to be an inhibitor of a specific enzyme and can guide the synthesis of new derivatives with improved binding affinity.

| Derivative Class | Target Protein | Key Findings from Docking |

| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine decarboxylase | Showed good to moderate activity comparable to the standard, Fluconazole. ijaresm.com |

| 5-bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazides | VEGFR-2 Tyrosine Kinase | Identified derivatives with optimal binding energies, highlighting key hydrogen bond and pi-pi interactions. d-nb.info |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Predicted inhibitory activity, which was later confirmed by in vitro assays. nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The indole (B1671886) core and C2 carboxyl group were shown to chelate Mg2+ ions in the active site. nih.gov |

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex, assessing its stability and confirming the binding mode in a simulated physiological environment.

For a complex of a this compound derivative and its target protein, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The simulation tracks the trajectory of the complex, allowing for the analysis of:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein and ligand is calculated over time to assess if the complex reaches a stable equilibrium.

Flexibility of the System: Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible or rigid upon ligand binding.

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation.

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. These calculations provide a fundamental understanding of a molecule's properties, which can be correlated with its reactivity and biological activity.

For this compound, DFT calculations could be used to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state. ijrar.org

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ijrar.org

Spectroscopic Properties: Simulating infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.comnih.gov

A study on the structurally related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) utilized DFT calculations (specifically the ωB97X-D method) to support experimental findings from X-ray diffraction and IR spectroscopy. mdpi.comnih.gov The calculations on dimeric and trimeric structures of MI2CA showed good agreement with experimental data, helping to elucidate the intermolecular interactions, such as hydrogen bonds, that govern its crystal packing. mdpi.comnih.gov Similar computational approaches would be invaluable for characterizing the intrinsic electronic and structural properties of this compound.

| Parameter | Information Gained from DFT | Relevance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. ijrar.org |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Indicates chemical reactivity and the ability to participate in charge transfer. ijrar.org |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites | Predicts regions of the molecule likely to engage in intermolecular interactions. |

| Vibrational Frequencies | Calculated IR and Raman spectra | Helps in the interpretation of experimental spectroscopic data. mdpi.com |

X-ray Crystallography of this compound Derivatives with Biological Targets

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic structure of a molecule or a molecular complex. Obtaining a crystal structure of a this compound derivative in complex with its biological target (e.g., an enzyme) provides definitive evidence of the binding mode.

This "snapshot" at atomic resolution reveals:

The exact orientation and conformation of the inhibitor within the active site.

Specific intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, with precise distances and angles.

Any conformational changes in the protein that occur upon ligand binding.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov This model can then be used as a 3D query to search large compound libraries for novel molecules that fit the pharmacophore, a process known as virtual screening. nih.gov

The process typically involves:

Pharmacophore Generation: A pharmacophore model can be generated either based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active molecules and extracting their common features (ligand-based). nih.gov For the this compound scaffold, a model could be built highlighting the indole nitrogen (H-bond donor), the carboxylic acid (H-bond donor/acceptor), the benzyloxy oxygen (H-bond acceptor), and the aromatic rings (hydrophobic/aromatic features).

Model Validation: The generated model is tested for its ability to distinguish known active compounds from inactive ones. nih.gov

Virtual Screening: The validated pharmacophore is used to screen databases of chemical compounds (e.g., ZINC, Asinex) to identify "hits" that match the pharmacophoric features. nih.govresearchgate.net

Hit Filtering and Docking: The retrieved hits are often filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes and rank them for potential experimental testing. nih.gov

This approach has been successfully applied to discover novel inhibitors for various targets. nih.govresearchgate.net For example, a pharmacophore model based on HIV-1 integrase inhibitors could be used to screen for new compounds, potentially identifying novel indole-2-carboxylic acid derivatives with antiviral activity. nih.gov

| Technique | Application | Outcome |

| Pharmacophore Modeling | Define the essential 3D chemical features for biological activity. | A 3D model representing key interaction points (e.g., H-bond donors/acceptors, hydrophobic centers). researchgate.net |

| Virtual Screening | Search large compound databases using the pharmacophore model as a query. | A list of "hit" compounds predicted to have the desired biological activity. nih.gov |

In Vitro Efficacy in Cell-Based Assays

In vitro assays are fundamental for the initial screening of a compound's biological activity in a controlled laboratory setting. These tests utilize cultured cells to assess effects such as cytotoxicity against cancer lines, inhibition of specific enzymes, or antimicrobial action.

The potential of a compound to inhibit the growth of cancer cells is a key indicator of its promise as an anticancer agent. Standard assays, such as the MTT assay, are used to measure the antiproliferative effects on various cancer cell lines, including hepatocellular carcinoma (HepG2, Bel-7402), lung adenocarcinoma (A549), and breast cancer (MCF-7).

Despite the investigation of various indole derivatives for their anticancer properties, a review of the available scientific literature did not yield specific data on the antiproliferative activity of this compound against HepG2, Bel-7402, A549, or MCF-7 cell lines.

Table 1: Antiproliferative Activity of this compound

| Cancer Cell Line | Cell Type | IC50 Value |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Data not available |

| Bel-7402 | Hepatocellular Carcinoma | Data not available |

| A549 | Lung Adenocarcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

Targeting specific enzymes is a primary strategy in modern drug development. Assays are designed to measure how effectively a compound can inhibit the activity of enzymes implicated in various diseases.

HIV-1 Integrase: This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) nih.gov. Research has shown that the indole-2-carboxylic acid scaffold can be a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) nih.gov. However, specific inhibitory data for this compound against HIV-1 integrase is not available in the reviewed literature.

IDO1 and TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy nih.gov. Studies have demonstrated that derivatives of indole-2-carboxylic acid can act as potent dual inhibitors of both IDO1 and TDO nih.gov. No specific data regarding the inhibitory activity of this compound against IDO1 or TDO has been reported.

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that has been linked to diabetic complications researchgate.netjapsonline.com. While a structurally related compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has been assessed for its inhibitory effects on this enzyme, there is no published data on the specific activity of this compound as an aldose reductase inhibitor researchgate.netnih.gov.

Table 2: Enzyme Inhibition by this compound

| Enzyme Target | Therapeutic Area | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| HIV-1 Integrase | Antiviral | Data not available |

| IDO1 (Indoleamine 2,3-dioxygenase 1) | Oncology/Immunology | Data not available |

| TDO (Tryptophan 2,3-dioxygenase) | Oncology/Immunology | Data not available |

| Aldose Reductase | Diabetic Complications | Data not available |

The discovery of new antimicrobial and antifungal agents is essential to combat the rise of drug-resistant pathogens. In vitro assays, such as broth microdilution or agar (B569324) diffusion tests, are used to determine a compound's minimum inhibitory concentration (MIC) against various bacterial and fungal strains.